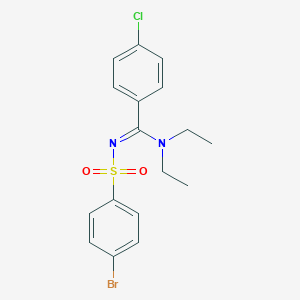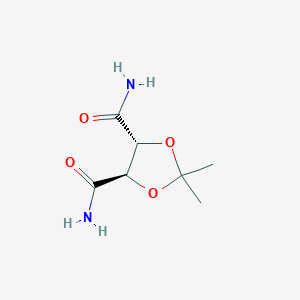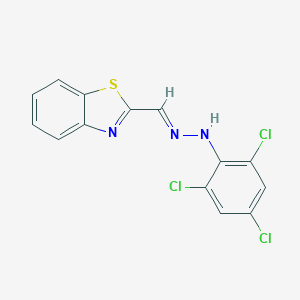
N'-(4-bromophenyl)sulfonyl-4-chloro-N,N-diethylbenzenecarboximidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-(4-bromophenyl)sulfonyl-4-chloro-N,N-diethylbenzenecarboximidamide is a complex organic compound characterized by the presence of bromine, chlorine, and sulfonamide functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N'-(4-bromophenyl)sulfonyl-4-chloro-N,N-diethylbenzenecarboximidamide typically involves a multi-step process. One common method includes the reaction of 4-bromobenzenesulfonyl chloride with N,N-diethyl-4-chloroaniline in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
N'-(4-bromophenyl)sulfonyl-4-chloro-N,N-diethylbenzenecarboximidamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Condensation Reactions: It can participate in condensation reactions with other compounds to form larger molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can lead to the formation of different sulfonamide derivatives.
科学的研究の応用
N'-(4-bromophenyl)sulfonyl-4-chloro-N,N-diethylbenzenecarboximidamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent. The compound’s ability to interact with biological targets makes it a candidate for drug development.
Materials Science: The compound’s unique structural properties make it useful in the development of advanced materials, such as organic semiconductors and polymers.
Biological Research: It is used in studies to understand its interactions with enzymes and receptors, providing insights into its mechanism of action.
作用機序
The mechanism of action of N'-(4-bromophenyl)sulfonyl-4-chloro-N,N-diethylbenzenecarboximidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways or induce antimicrobial effects by disrupting bacterial cell membranes.
類似化合物との比較
Similar Compounds
- 4-bromo-N,N-bis(4-methoxyphenyl)aniline
- 4-bromo-N-(4-chlorophenyl)methylene-benzenamine
Comparison
Compared to similar compounds, N'-(4-bromophenyl)sulfonyl-4-chloro-N,N-diethylbenzenecarboximidamide is unique due to its specific combination of functional groups. This uniqueness contributes to its distinct chemical reactivity and potential applications. For instance, the presence of both bromine and chlorine atoms allows for diverse substitution reactions, while the sulfonamide group enhances its biological activity.
特性
分子式 |
C17H18BrClN2O2S |
|---|---|
分子量 |
429.8g/mol |
IUPAC名 |
N'-(4-bromophenyl)sulfonyl-4-chloro-N,N-diethylbenzenecarboximidamide |
InChI |
InChI=1S/C17H18BrClN2O2S/c1-3-21(4-2)17(13-5-9-15(19)10-6-13)20-24(22,23)16-11-7-14(18)8-12-16/h5-12H,3-4H2,1-2H3/b20-17- |
InChIキー |
ZHMDPWNMNGGOCQ-JZJYNLBNSA-N |
異性体SMILES |
CCN(CC)/C(=N\S(=O)(=O)C1=CC=C(C=C1)Br)/C2=CC=C(C=C2)Cl |
SMILES |
CCN(CC)C(=NS(=O)(=O)C1=CC=C(C=C1)Br)C2=CC=C(C=C2)Cl |
正規SMILES |
CCN(CC)C(=NS(=O)(=O)C1=CC=C(C=C1)Br)C2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-methoxyphenyl)propanamide](/img/structure/B381938.png)
![(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-(4-ethoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B381939.png)
![(5Z)-5-[(2,4-dichlorophenyl)methylidene]-3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B381941.png)


![4-[({2-Nitrophenyl}sulfanyl)amino]benzoic acid](/img/structure/B381949.png)
![(4-Methoxyphenyl)[4-(octyloxy)phenyl]methanone](/img/structure/B381951.png)
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B381952.png)




![2-nitro-N-phenyl-4-[(trifluoromethyl)sulfonyl]aniline](/img/structure/B381960.png)
![ETHYL 4-[6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)HEXANAMIDO]BENZOATE](/img/structure/B381962.png)
